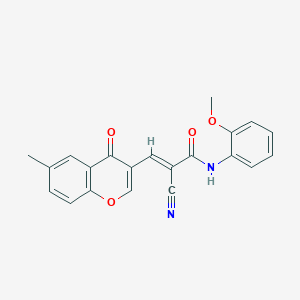
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
科学的研究の応用
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide has been studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit antitumor, anti-inflammatory, and anti-diabetic activities. It has also shown potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential use as a herbicide. In material science, it has been investigated for its potential use as a fluorescent probe.
作用機序
The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide varies depending on its application. In antitumor activity, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory activity, it suppresses the production of inflammatory cytokines. In anti-diabetic activity, it improves insulin sensitivity. In herbicidal activity, it inhibits the growth of weeds by interfering with photosynthesis. In fluorescent probe activity, it exhibits fluorescence when exposed to UV light.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different studies. It has been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. It also modulates the expression of various genes involved in different cellular processes. In animal studies, it has been found to have low toxicity and no adverse effects on vital organs.
実験室実験の利点と制限
The advantages of using 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide in lab experiments include its low toxicity, high stability, and diverse applications. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous solutions. Its high cost and complex synthesis method can also limit its availability for research purposes.
将来の方向性
The potential applications of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide in various fields provide numerous opportunities for future research. Some possible future directions include exploring its potential as a therapeutic agent for other diseases, investigating its mode of action in different cellular processes, optimizing its synthesis method to reduce cost and increase yield, and developing new applications in material science.
合成法
The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide involves the reaction of 2-methoxybenzaldehyde, malononitrile, 6-methyl-4H-chromen-4-one, and acryloyl chloride in the presence of triethylamine. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
特性
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxochromen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-7-8-18-16(9-13)20(24)15(12-27-18)10-14(11-22)21(25)23-17-5-3-4-6-19(17)26-2/h3-10,12H,1-2H3,(H,23,25)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPOQBSMSQKHP-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=C(C#N)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzylthio)-6-(2-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5431280.png)
![3-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5431288.png)
![N-(2,4-difluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5431292.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5431297.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide](/img/structure/B5431304.png)
![N-[(1,3-dimethyl-3-pyrrolidinyl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5431311.png)
![2-(1-pyrrolidinylcarbonyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5431322.png)
![2-(allylthio)-6,7-dimethyl-4-[2-(4-nitrophenyl)vinyl]quinazoline](/img/structure/B5431341.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5431344.png)
![3-(2-ethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431347.png)
![(2-methoxyethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B5431352.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5431364.png)
![7-(2-methoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431368.png)
![2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B5431376.png)